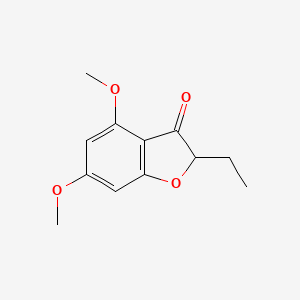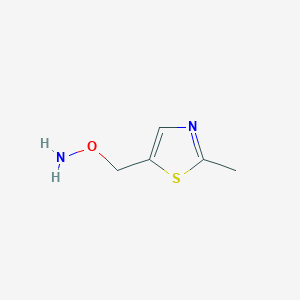![molecular formula C19H20BFN2O3 B13532151 10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B13532151.png)
10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one is a complex organic compound that features a benzoxaborole scaffold. Benzoxaboroles are known for their versatile roles in organic synthesis, molecular recognition, and supramolecular chemistry.
Preparation Methods
The synthesis of benzoxaboroles typically involves the reaction of boronic acids with ortho-aminophenols. For the specific compound , the synthetic route would likely involve the following steps:
Formation of the benzoxaborole core: This can be achieved by reacting 6-fluoro-2,1-benzoxaborol-1(3H)-ol with appropriate reagents under controlled conditions.
Incorporation of the diazatricyclo scaffold:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoxaborole moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the double bonds in the diazatricyclo scaffold.
Substitution: The fluorine atom in the benzoxaborole moiety can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit enzymes by trapping tRNA in the editing site, which is crucial for protein synthesis . This mechanism is particularly effective against fungal and bacterial pathogens, making the compound a promising candidate for antimicrobial therapies.
Comparison with Similar Compounds
Similar compounds to 10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one include other benzoxaborole derivatives such as:
5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690): Known for its antifungal properties.
6-fluoro-2,1-benzoxaborol-1(3H)-ol: Used in various medicinal chemistry applications.
Tavaborole: An antifungal drug used for the treatment of onychomycosis.
The uniqueness of the target compound lies in its combination of the benzoxaborole and diazatricyclo scaffolds, which confer distinct chemical and biological properties that are not present in other similar compounds.
Properties
Molecular Formula |
C19H20BFN2O3 |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one |
InChI |
InChI=1S/C19H20BFN2O3/c1-19(2)8-11-5-16-18(24)23(4-3-22(16)17(11)9-19)15-7-12(21)6-14-13(15)10-26-20(14)25/h5-7,25H,3-4,8-10H2,1-2H3 |
InChI Key |
YYXWANURURCXSO-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=CC(=C2CO1)N3CCN4C5=C(CC(C5)(C)C)C=C4C3=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)






![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)





![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)
